molecular formula C21H20N2O4S B2896344 Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate CAS No. 941890-51-3

Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate

Cat. No.: B2896344
CAS No.: 941890-51-3
M. Wt: 396.46
InChI Key: WTBZBYHZCJMOMA-UHFFFAOYSA-N
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Description

Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a benzothiazole derivative characterized by a piperidine substitution at the 2-position of the benzothiazole core and a methyl terephthalate ester at the 6-position. The piperidine moiety enhances solubility and may influence binding affinity, while the terephthalate ester contributes to structural rigidity and electronic effects.

Properties

IUPAC Name

1-O-methyl 4-O-(2-piperidin-1-yl-1,3-benzothiazol-6-yl) benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-26-19(24)14-5-7-15(8-6-14)20(25)27-16-9-10-17-18(13-16)28-21(22-17)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBZBYHZCJMOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a piperidine ring and a terephthalate ester. The synthesis typically involves multi-step reactions starting from substituted benzothiazoles and piperidines, followed by esterification with terephthalic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. By inhibiting COX, the compound may reduce the production of pro-inflammatory mediators.
  • Receptor Modulation : It may also act as a modulator for certain receptors involved in neurotransmission and pain pathways, potentially offering analgesic effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with the benzothiazole structure have demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μM . This suggests that modifications to the benzothiazole core can enhance antimicrobial efficacy.

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests it may exhibit similar properties. In vitro studies have shown that related compounds can significantly inhibit the production of inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Piperidine Substitution : Variations in the piperidine ring can significantly influence binding affinity and selectivity for target enzymes or receptors.
  • Benzothiazole Modifications : Altering substituents on the benzothiazole ring can enhance antimicrobial potency and reduce cytotoxicity against human cell lines .

Study 1: Anti-mycobacterial Activity

In a study assessing various benzo[d]thiazole derivatives, several compounds showed promising anti-mycobacterial activity with low cytotoxicity profiles. For example, one derivative exhibited an MIC of 2.35 μM against M. tuberculosis, indicating strong potential for further development as an anti-tuberculosis agent .

Study 2: Inhibition of Inflammatory Pathways

Another research effort focused on evaluating the anti-inflammatory effects of related compounds. Results indicated a significant reduction in COX enzyme activity, leading to decreased levels of inflammatory mediators in cellular models. This suggests that this compound could be further explored for its therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

Compound TypeStructureBiological ActivityObservations
Benzothiazole DerivativesVariesAnti-mycobacterialMICs ranging from 1–10 μM
Piperidine SubstitutesVariesEnzyme inhibitionEffective against COX enzymes
Multi-target LigandsBenzothiazole-basedNeurotransmitter modulationPotential for analgesic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

  • Piperidine/amine-substituted benzothiazoles: Compound I10 () features a piperidin-1-yl group linked via a propyl chain to a quinolinium core, differing in ionic character and bulkiness compared to the target compound's direct piperidine substitution .
  • Pyridinyl/thiazolyl-substituted benzothiazoles : Compounds 7q–7t () and 7f–7j () replace piperidine with pyridinyl, thiazolyl, or chloro groups. These substitutions alter electronic properties (e.g., electron-withdrawing vs. donating effects) and steric profiles, impacting reactivity and bioactivity .
  • Methyl ester analogs : Methyl 2-(2-methylbenzo[d]thiazol-6-yl)benzoate (2y, ) shares the methyl ester group but lacks the piperidine and terephthalate moieties, highlighting differences in aromatic conjugation and substituent complexity .

Physical and Spectroscopic Properties

  • Melting points : Piperidine-substituted compounds (e.g., I10) exhibit lower melting points (ionic liquids) compared to neutral analogs like 7t (mp 237.7–239.1°C, ), which has a thiazolyl group enhancing crystallinity .
  • NMR/HRMS data :
    • Piperidine analogs : In 5d (), the piperidine nitrogen deshields adjacent protons, causing upfield shifts in ¹H-NMR (δ ~2.25 ppm for methyl groups) .
    • Chloro-pyridinyl analogs : Compounds like 7h () show distinct ¹³C-NMR peaks at δ 164.34–166.93 ppm for carbonyl groups, influenced by electron-withdrawing substituents .
    • Target compound : Expected HRMS (calculated for C₂₂H₂₁N₂O₄S) would align with morpholine analog 5d (m/z 373.4), adjusted for the terephthalate mass .

Data Tables

Table 2: Spectroscopic Comparison

Compound ¹³C-NMR (Carbonyl, δ ppm) HRMS (m/z) Reference
Target Compound* ~165–168 ~437.1 (calc.)
7h () 164.34–166.93 426.9883
5d () N/A 373.4

Q & A

Q. How can statistical methods resolve contradictions in experimental data across studies?

  • Methodological Answer : Apply meta-analysis to aggregate data from independent studies, weighting results by sample size and precision. Use principal component analysis (PCA) to identify confounding variables (e.g., solvent purity, humidity). Bayesian inference models update probability distributions for parameters like yield or binding affinity .

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